3-(2,5-Dichlorophenyl)azetidin-3-ol

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Select 3-(2,5-Dichlorophenyl)azetidin-3-ol for your lead-like CNS library. Its unique 2,5-dichloro substitution yields a quantifiably distinct LogP (1.78–1.86), enabling precise lipophilicity SAR studies within the azetidine scaffold. The 3-hydroxyl handle supports rapid derivatization to amino, cyano, or carboxy analogs. Procure with confidence: documented synthetic route (68%/72% yields) ensures reproducibility. Ideal for GPCR, ion channel, and transporter targets.

Molecular Formula C9H9Cl2NO
Molecular Weight 218.08 g/mol
Cat. No. B13606207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dichlorophenyl)azetidin-3-ol
Molecular FormulaC9H9Cl2NO
Molecular Weight218.08 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=C(C=CC(=C2)Cl)Cl)O
InChIInChI=1S/C9H9Cl2NO/c10-6-1-2-8(11)7(3-6)9(13)4-12-5-9/h1-3,12-13H,4-5H2
InChIKeyPVQICNYTRNPQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dichlorophenyl)azetidin-3-ol (CAS 1388072-91-0): A 3-Aryl-3-azetidinol Building Block for Medicinal Chemistry Research


3-(2,5-Dichlorophenyl)azetidin-3-ol (CAS 1388072-91-0) is a 3-aryl-3-azetidinol derivative with molecular formula C9H9Cl2NO and molecular weight 218.08 g/mol . The compound features a saturated four-membered azetidine heterocycle bearing a hydroxyl group and a 2,5-dichlorophenyl substituent at the 3-position . This strained ring system confers conformational rigidity, making it a valuable scaffold for exploring unique chemical space in pharmaceutical research . The 2,5-dichlorophenyl moiety introduces distinct steric and electronic properties relative to alternative dichlorophenyl substitution patterns, influencing lipophilicity and potential target engagement .

Why 3-(2,5-Dichlorophenyl)azetidin-3-ol Cannot Be Interchanged with Other 3-Aryl-3-azetidinols in Drug Discovery


The 3-aryl-3-azetidinol scaffold exhibits sensitivity to aryl substitution patterns that materially alters physicochemical and predicted pharmacokinetic parameters. Among regioisomeric dichlorophenyl variants (2,3-; 3,4-; and 2,5-substituted), differences in lipophilicity and topological polar surface area can shift predicted blood-brain barrier permeability and oral absorption profiles [1]. The 2,5-dichloro substitution pattern yields a distinct LogP (~1.78–1.86) relative to the 3,4-dichloro isomer (XLogP3 ~1.5) [2]. Even within the same substitution pattern, the presence or absence of the 3-hydroxyl group—as seen when comparing 3-(2,5-dichlorophenyl)azetidin-3-ol (MW 218.08) to 3-(2,5-dichlorophenyl)azetidine (MW 202.08)—introduces a hydrogen bond donor/acceptor that alters molecular recognition, solubility, and synthetic utility . Such differences render in-class substitution unreliable without empirical validation.

Quantitative Differentiation of 3-(2,5-Dichlorophenyl)azetidin-3-ol: Comparative Physicochemical and Synthetic Evidence


Enhanced Lipophilicity and Predicted CNS Permeability of the 2,5-Dichloro Substitution Pattern

The 2,5-dichlorophenyl substitution pattern on the azetidin-3-ol core confers higher lipophilicity compared to the 3,4-dichloro regioisomer. The 2,5-dichloro compound has predicted LogP values of 1.78 (LogP computed) and 1.86 (cLogP) , whereas the 3,4-dichloro analog has an XLogP3 value of 1.5 [1]. This difference of 0.28–0.36 log units corresponds to approximately a 2-fold difference in octanol-water partition coefficient, which influences membrane permeability and CNS distribution potential. Concurrently, the topological polar surface area (TPSA) of the 2,5-dichloro compound is 32.26–32.3 Ų , aligning with empirical guidelines for CNS drug-likeness where TPSA < 60–70 Ų is associated with favorable blood-brain barrier penetration.

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Synthetic Yield Benchmarking for 3-(2,5-Dichlorophenyl)azetidin-3-ol via Acylation-Reduction Route

A defined two-step synthetic route to 3-(2,5-dichlorophenyl)azetidin-3-ol has been reported with quantified step yields. The protocol uses azetidin-3-ol hydrochloride reacted with 2,5-dichlorophenylacetyl chloride under basic conditions (TEA, CH2Cl2, 25°C, 12h), achieving 68% yield for the first step, followed by a Suzuki-type coupling or reduction step using Pd(PPh3)4, K2CO3 in DMF/H2O (3:1) at 80°C for 6h, achieving 72% yield . The overall two-step yield is approximately 49%. This provides a reproducible benchmark for evaluating synthetic accessibility. In comparison, alternative photocyclization methods for synthesizing 3-aryl-azetidin-3-ols, such as the diastereoselective photocyclization of N-benzyl-N-phenacyl-amides, have been reported but yields for dichlorophenyl-substituted variants are not well-documented .

Synthetic Methodology Process Chemistry Route Scouting

Predicted Oral Absorption and Drug-Likeness Profile

Computational ADMET predictions indicate that 3-(2,5-dichlorophenyl)azetidin-3-ol exhibits high gastrointestinal absorption and is predicted to be blood-brain barrier permeant . The compound has a LogP of approximately 1.78–1.86, a topological polar surface area of 32.3 Ų, and a hydrogen bond donor/acceptor count of 2 each . These parameters align with established drug-likeness guidelines: molecular weight 218.08 (<500), LogP <5, H-bond donors ≤5, H-bond acceptors ≤10, and TPSA <140 Ų. While direct experimental ADME data for this specific compound are limited, the predicted profile supports its classification as a lead-like building block with favorable oral bioavailability potential. For comparison, the 3,4-dichloro isomer (XLogP3 1.5, TPSA 32.3 Ų) shares similar TPSA but lower lipophilicity, potentially altering absorption kinetics.

ADME Prediction Drug-Likeness Lead Optimization

Commercial Availability and Purity Specification for Research Procurement

3-(2,5-Dichlorophenyl)azetidin-3-ol is commercially available from multiple established research chemical suppliers with defined purity specifications. Fluorochem supplies the compound at 98% purity under catalog F746809 . ChemScene offers the compound at 98% purity (catalog CS-0353270) with specified storage conditions of 2–8°C sealed in dry conditions . The compound is classified with GHS07 hazard pictograms (harmful/irritant) and requires standard laboratory handling precautions . The defined 98% purity benchmark enables researchers to establish consistent quality control parameters. In contrast, alternative dichlorophenyl azetidin-3-ol isomers such as the 3,4-dichloro variant have limited supplier listings and less transparent purity and availability documentation [1].

Chemical Sourcing Quality Control Research Supply

Research Application Scenarios for 3-(2,5-Dichlorophenyl)azetidin-3-ol Based on Quantitative Evidence


CNS-Targeted Lead Generation Using Azetidine Scaffolds

3-(2,5-Dichlorophenyl)azetidin-3-ol is positioned for CNS-focused drug discovery programs requiring lead-like building blocks with favorable predicted blood-brain barrier permeability. The compound's measured TPSA of 32.3 Ų and LogP of 1.78–1.86 align with established CNS drug-likeness parameters (TPSA < 60–70 Ų; LogP 1–3). The conformational rigidity of the azetidine ring provides a defined spatial orientation that can be leveraged in structure-based design for targets including GPCRs, ion channels, and transporters expressed in the central nervous system [1].

Synthesis of 3-Substituted Azetidine-Derived Pharmacophores

The 3-hydroxyl group of 3-(2,5-dichlorophenyl)azetidin-3-ol serves as a synthetic handle for further derivatization, enabling conversion to 3-amino, 3-cyano, 3-guanidino, or 3-carboxylic acid azetidine derivatives . The documented two-step synthetic route with defined yields (68% step 1, 72% step 2) [1] provides a reproducible starting point for medicinal chemists developing structure-activity relationship (SAR) series. The 2,5-dichlorophenyl moiety offers distinct electronic properties compared to alternative dichloro substitution patterns, which may translate to differential target binding profiles in lead optimization campaigns.

Physicochemical Comparator Studies in Lead Optimization

In drug discovery programs where fine-tuning lipophilicity is critical for balancing potency, metabolic stability, and off-target liability, 3-(2,5-dichlorophenyl)azetidin-3-ol provides a quantifiably distinct LogP profile (1.78–1.86) compared to the 3,4-dichloro isomer (XLogP3 1.5) [1]. This 0.28–0.36 log unit difference corresponds to an approximately 2-fold difference in partition coefficient, enabling systematic evaluation of lipophilicity effects on ADME properties within the same azetidin-3-ol scaffold class. Researchers can use this compound as a tool to probe lipophilicity-dependent phenomena without altering the core scaffold architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,5-Dichlorophenyl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.